Benzyl(oxan-4-ylmethyl)amine chemical properties
Benzyl(oxan-4-ylmethyl)amine chemical properties
A Strategic Intermediate for Lipophilicity Modulation in Drug Discovery
Executive Summary
Benzyl(oxan-4-ylmethyl)amine (IUPAC: N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) is a critical secondary amine building block in medicinal chemistry.[1] It serves as a pharmacophore scaffold that bridges the structural rigidity of cyclic ethers with the versatility of benzyl protection or hydrophobic interaction.
Its primary utility lies in bioisosteric replacement : the tetrahydropyran (THP) moiety acts as a polar surrogate for cyclohexane or phenyl rings. This substitution lowers the partition coefficient (LogP) of drug candidates, enhancing aqueous solubility and metabolic stability while maintaining steric fidelity.
Part 1: Physicochemical Profile & Structural Logic
This molecule combines a lipophilic benzyl group with a polar, non-aromatic ether ring, linked by a flexible methylene spacer. This architecture dictates its reactivity and interaction with biological targets.
1.1 Structural Specifications
| Property | Value / Description |
| IUPAC Name | N-benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine |
| Common Name | Benzyl(oxan-4-ylmethyl)amine; N-Benzyl-4-aminomethyltetrahydropyran |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Predicted pKa | ~9.2 – 9.5 (Secondary amine) |
| Predicted LogP | ~1.8 – 2.1 (vs. ~3.5 for the cyclohexane analog) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |
1.2 The "Magic Oxygen" Effect (Bioisosterism)
In drug design, replacing a cyclohexane ring with a tetrahydropyran (THP) ring is a standard tactic to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2] The ether oxygen in the 4-position of the ring reduces lipophilicity without significantly altering the ring's chair conformation or steric bulk.
Key Advantage: The N-benzyl derivative allows researchers to introduce this THP motif early in the synthesis (as a protected amine) or use the benzyl group to interact with hydrophobic pockets (e.g., S1/S2 pockets in proteases) before late-stage deprotection.
Part 2: Synthetic Routes & Optimization
The most robust method for synthesizing Benzyl(oxan-4-ylmethyl)amine is Reductive Amination . This can be approached from two directions depending on the availability of starting materials.
2.1 Strategic Synthesis Flowchart
The following diagram illustrates the two convergent routes to the target molecule.
Figure 1: Convergent Reductive Amination Strategies. Route A is generally preferred due to the stability of the THP-aldehyde.
2.2 Recommended Protocol: Sodium Triacetoxyborohydride (STAB) Method
The use of Sodium Triacetoxyborohydride (STAB) is superior to Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive, requires harsh conditions) for this transformation. STAB allows for a "one-pot" procedure where the imine does not need to be isolated.
Reagents:
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Amine: Benzylamine (1.0 equiv)
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Carbonyl: Tetrahydro-2H-pyran-4-carbaldehyde (1.0 - 1.1 equiv)
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Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.
Step-by-Step Methodology:
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Imine Formation: In a dry flask under nitrogen, dissolve Tetrahydro-2H-pyran-4-carbaldehyde in DCE (0.2 M concentration). Add Benzylamine and Acetic Acid. Stir at room temperature for 30–60 minutes.
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Why: Acetic acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the attack of the amine.
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Reduction: Cool the mixture slightly (0°C) if working on a large scale to manage exotherm. Add STAB in one portion.
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Quench: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃.
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Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
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Purification: The secondary amine product is basic. Purify via flash column chromatography using DCM:MeOH:NH₄OH (95:5:0.5) to prevent streaking on silica.
Part 3: Reactivity & Functionalization[4]
As a secondary amine, Benzyl(oxan-4-ylmethyl)amine is a versatile nucleophile.
3.1 Common Derivatizations
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Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the primary way this motif is installed into larger drug scaffolds (e.g., enzyme inhibitors).
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SNAr Reactions: Reacts with halogenated heterocycles (e.g., chloropyrimidines) to attach the THP-benzyl tail to kinase inhibitor cores.
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Debenzylation: The benzyl group can be removed via hydrogenolysis (H₂, Pd/C, MeOH) to reveal the primary amine, N-(oxan-4-ylmethyl)amine. This effectively uses the benzyl group as a protecting group during earlier synthetic steps.
3.2 Decision Matrix: When to use this Scaffold?
The following logic tree guides the medicinal chemist on when to deploy this specific building block.
Figure 2: Medicinal Chemistry Decision Logic for THP Bioisosterism.
Part 4: Handling & Safety Data
While specific MSDS data for this exact intermediate may be sparse, it shares properties with general secondary benzylic amines.
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
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Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Authoritative source for the STAB reductive amin
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Foundational text on using THP as a bioisostere for cyclohexane.
- Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.
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BLD Pharmatech. (2024).[7] "Product Safety Data: (Tetrahydro-2H-pyran-4-yl)methanamine." Link
- Reference for the properties of the primary amine precursor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 443344-23-8|N-Benzyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]
